[1,1'-Binaphthalene]-2,2'-dicarbonitrile
Description
Significance of Axially Chiral Binaphthyl Derivatives in Contemporary Organic Synthesis and Materials Science
Axially chiral binaphthyl derivatives are of paramount significance in modern chemistry due to their robust and tunable chiral scaffold. nih.gov This structural stability prevents racemization under most conditions, making them exceptionally reliable for transferring chiral information in chemical reactions. orgsyn.org In organic synthesis, ligands derived from binaphthyls, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), are foundational in asymmetric catalysis. orgsyn.orgfigshare.com They are instrumental in a wide array of metal-catalyzed reactions, including hydrogenations, C-H activation, and cycloadditions, enabling the production of enantiomerically pure compounds with high efficiency. nih.govresearchgate.net The predictable stereochemical outcome afforded by these ligands is critical in the pharmaceutical and agrochemical industries.
In materials science, the influence of axially chiral binaphthyls is equally transformative. Their rigid, well-defined geometry is exploited to construct materials with unique optical and electronic properties. For instance, they are used as chiral dopants to induce helical structures in nematic liquid crystals, leading to the formation of chiral nematic liquid crystals (N*-LCs). researchgate.netresearchgate.net Furthermore, binaphthyl units are incorporated into the backbones of polymers to create materials with high thermal stability and processability, as well as main-chain chiral conjugated polymers with potential applications in nonlinear optics and chiral sensing. nih.gov The development of chiral macrocycles and cages from BINOL derivatives further highlights their role in creating hosts for enantioselective recognition and separation. nih.gov
Role of Nitrile Functionality in Molecular Design and Reactivity
The nitrile, or cyano (-C≡N), group is a compact and versatile functional group that plays a crucial role in molecular design and reactivity. rsc.org Its strong electron-withdrawing nature, a result of the sp-hybridized carbon atom, significantly influences the electronic properties of a molecule, often enhancing metabolic stability and modifying pharmacokinetic profiles in medicinal chemistry. nih.gov The nitrile's linear geometry allows it to act as a bioisostere for other groups like carbonyls or hydroxyls, projecting into narrow enzymatic clefts to form key polar or hydrogen bonding interactions. achemblock.comelsevierpure.com Over 70 approved drugs feature a nitrile group, underscoring its importance in drug design. nih.gov
From a reactivity standpoint, the nitrile group is a valuable synthetic handle. It serves as a precursor to a wide range of other functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and various heterocycles. nih.gov This chemical versatility makes it an essential building block in complex organic synthesis. nih.gov The electrophilic character of the nitrile carbon also enables it to act as a "warhead" in covalent inhibitors, forming stable adducts with nucleophilic residues like cysteine or serine in target proteins. nih.gov This combination of electronic influence, steric compactness, and synthetic flexibility makes the nitrile group a powerful tool for chemists to fine-tune molecular properties and construct complex molecular architectures.
Research Landscape of [1,1'-Binaphthalene]-2,2'-dicarbonitrile within Chiral Organic Frameworks
Within the research landscape of chiral materials, this compound occupies a strategic position as a key synthetic intermediate for the construction of chiral organic frameworks. While not typically incorporated directly into the final framework structure, its true value lies in its potential for conversion into functional groups that are essential for the assembly of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). google.com
Chiral COFs built from binaphthyl units have demonstrated significant potential in applications such as the separation of racemic drugs by high-performance liquid chromatography (HPLC). nih.gov The construction of these highly ordered, porous polymers relies on building blocks possessing specific reactive groups, most commonly amines, aldehydes, or carboxylic acids, which can undergo condensation reactions to form the framework's robust covalent bonds.
This is where the significance of this compound becomes apparent. The two nitrile groups on the binaphthyl scaffold can be chemically transformed into more suitable functionalities. For example:
Hydrolysis of the dinitrile yields [1,1'-Binaphthalene]-2,2'-dicarboxylic acid. This dicarboxylic acid is a widely used linker molecule for the synthesis of chiral MOFs and other complex structures. nih.govcardiff.ac.ukcymitquimica.com
Reduction of the nitrile groups can produce the corresponding diamine, 2,2'-bis(aminomethyl)-1,1'-binaphthyl, another critical building block for creating imine-linked or amide-linked COFs. The related 2,2'-diamino-1,1'-binaphthyl (BINAM) is also a foundational molecule in this area. researchgate.net
Therefore, the research landscape places this compound as a pivotal precursor. Its synthesis and purification are critical steps in the multi-stage preparation of the more complex, functionalized binaphthyl monomers required to build advanced, porous chiral materials. Its role is foundational, enabling the creation of the tailored building blocks that ultimately define the structure and function of the resulting chiral frameworks.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 129783-80-8 ((R)-enantiomer) |
| 129783-81-9 ((S)-enantiomer) | |
| Molecular Formula | C₂₂H₁₂N₂ |
| Molecular Weight | 304.35 g/mol |
| Appearance | Powder or crystals |
| Purity | ≥97% (typical) |
| Storage | Sealed in dry, room temperature conditions |
Table 2: Functional Group Transformation of the Binaphthyl Scaffold
| Compound Name | Functional Group | Primary Application in Frameworks |
|---|---|---|
| This compound | -CN (Nitrile) | Synthetic Precursor |
| [1,1'-Binaphthalene]-2,2'-dicarboxylic acid | -COOH (Carboxylic Acid) | Linker for MOFs and COFs cardiff.ac.ukcymitquimica.com |
| 2,2'-Diamino-1,1'-binaphthyl (BINAM) | -NH₂ (Amine) | Monomer for imine-linked COFs researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-cyanonaphthalen-1-yl)naphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGUUJLDTNSROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458493 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76905-81-2 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Binaphthalene 2,2 Dicarbonitrile and Its Derivatives
Strategies for Enantioselective Synthesis of Axially Chiral Binaphthyl Systems
The synthesis of enantiomerically pure binaphthyl systems can be broadly categorized into two main approaches: the resolution of a racemic mixture and the direct asymmetric synthesis of a single enantiomer. Both strategies have been pivotal in accessing optically active binaphthyl compounds.
Chiral Resolution Techniques for Enantiopure [1,1'-Binaphthalene]-2,2'-dicarbonitrile
Chiral resolution remains a fundamental and widely practiced method for obtaining enantiopure compounds. While specific resolution protocols for this compound are not extensively documented, the methodologies applied to analogous and structurally related binaphthyl compounds provide a clear blueprint for its separation. These techniques primarily involve the separation of a racemic mixture into its constituent enantiomers.
Prominent examples from the binaphthyl family, such as 1,1'-Bi-2-naphthol (B31242) (BINOL) and 1,1'-Binaphthyl-2,2'-diamine (BINAM), are often resolved through the formation of diastereomeric complexes. orgsyn.orgrsc.orgwikipedia.org For instance, racemic BINOL can be resolved using chiral resolving agents like the alkaloid N-benzylcinchonidinium chloride, which forms a crystalline inclusion compound that is differentially soluble for each enantiomer. wikipedia.org Similarly, the resolution of [1,1'-Binaphthalene]-2,2'-dicarboxylic acid has been achieved using chiral amines such as (R)-(-)-1-cyclohexylethylamine to form diastereomeric salts that can be separated by crystallization. cardiff.ac.uk
Another powerful technique is kinetic resolution, where one enantiomer in a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. For example, BINAM derivatives have been successfully resolved via kinetic resolution using a chiral calcium phosphate-catalyzed acylation reaction, achieving a high selectivity factor (s = 127). rsc.org Enzymatic methods, such as the hydrolysis of a BINOL diester by cholesterol esterase, which selectively acts on one enantiomer, also represent a viable kinetic resolution strategy. wikipedia.org
Given that this compound lacks acidic or basic functional groups suitable for classical salt formation, alternative resolution strategies would be more applicable. These include:
Preparative chiral High-Performance Liquid Chromatography (HPLC): This is a direct and versatile method for separating enantiomers using a chiral stationary phase. wikipedia.org
Diastereomeric Complex Formation: Although not forming salts, the nitrile groups may engage in other non-covalent interactions (e.g., hydrogen bonding, π-stacking) with a suitable chiral resolving agent to form separable diastereomeric complexes.
Kinetic Resolution: A chiral catalyst could potentially differentiate the two enantiomers by selectively transforming one of them.
Asymmetric Catalysis in Carbon-Carbon Bond Formation for Binaphthyl Scaffolds
Asymmetric catalysis offers a more elegant and atom-economical approach by directly forming the desired enantiomer, thus avoiding the separation of a racemic mixture. These methods focus on the atroposelective construction of the C-C bond that defines the chiral axis of the binaphthyl system.
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been successfully adapted for the asymmetric synthesis of axially chiral biaryls. researchgate.net The key to enantioselectivity lies in the use of a chiral ligand that coordinates to the metal center (typically palladium or nickel) and controls the stereochemical outcome of the reaction.
The asymmetric Suzuki-Miyaura coupling is one of the most practical methods for this purpose. nih.gov It typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of a binaphthyl scaffold, this could involve coupling a 1-halonaphthalene with a 2-naphthylboronic acid (or vice versa) in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. The chiral ligand creates a chiral environment around the metal, influencing the crucial transmetalation and reductive elimination steps to favor the formation of one atropisomer over the other. uea.ac.ukresearchgate.net Research has shown that chiral phosphoramidite-stabilized palladium nanoparticles can catalyze such reactions to produce binaphthalene units with excellent enantiomeric excesses (>99% ee). nih.gov
| Naphthalene (B1677914) Precursors | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Aryl Halide + Aryl Boronate | Chiral Pd Nanoparticles / Phosphoramidite Ligand | >99% | nih.gov |
| Iodonaphthalene + Naphthaleneboronate | Pd Catalyst / Chiral Ligand (L13) | 85% | researchgate.net |
| 2,2'-dibromo-1,1'-binaphthalene + Phenylboronic acid | Pd(PPh3)4 | N/A (Racemic Synthesis) |
The asymmetric Negishi reaction , which couples an organozinc reagent with an organic halide, is another effective strategy, particularly for sterically hindered couplings. researchgate.net Nickel-catalyzed versions have been developed for the stereoconvergent cross-coupling of racemic α-halonitriles, demonstrating the potential for creating chiral nitrile-containing products. nih.gov By extension, an asymmetric Negishi coupling between appropriately substituted naphthalene precursors using a chiral nickel or palladium catalyst could provide an enantioselective route to the this compound scaffold.
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for atroposelective synthesis. beilstein-journals.org These reactions rely on small organic molecules to catalyze transformations with high stereocontrol. Chiral Brønsted acids, particularly binaphthyl-derived phosphoric acids (CPAs), have proven to be exceptionally effective in this domain. researchgate.netnih.gov
Organocatalytic strategies typically involve the activation of one reaction partner by the catalyst, which then directs the approach of the second partner to achieve a highly enantioselective C-C bond formation. For example, the first phosphoric acid-catalyzed asymmetric direct arylative reaction of 2-naphthols with quinone derivatives was developed to provide access to axially chiral biaryldiols in high yields and excellent enantioselectivities. acs.org The stereocontrol in these reactions stems from the efficient transfer of stereochemical information from the chiral catalyst to the newly forming chiral axis of the product. acs.org
Another innovative approach is the organocatalytic atroposelective cross-coupling of 1-azonaphthalenes and 2-naphthols, catalyzed by a chiral Brønsted acid. nih.gov This method achieves exclusive C4-selectivity and excellent enantioselectivity, demonstrating the power of organocatalysis to control both regio- and stereoselectivity in the construction of binaphthyl systems. researchgate.netnih.gov Such strategies, based on the activation of naphthalene precursors, could potentially be adapted for the synthesis of this compound.
Functionalization and Derivatization of the Dicarbonitrile Moiety
The two nitrile groups in this compound are versatile functional handles that can be transformed into a wide array of other functionalities, opening pathways to new ligands, catalysts, and materials. The C2 symmetry of the molecule means the two nitrile groups are chemically equivalent, allowing for symmetric transformations.
Selective Transformation of Nitrile Groups to Other Functionalities
The conversion of nitriles into other functional groups is a cornerstone of organic synthesis. These well-established transformations can be readily applied to the binaphthyl dicarbonitrile scaffold.
Hydrolysis to Dicarboxylic Acids: The most common transformation of nitriles is hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions, typically with heating. The complete hydrolysis of both nitrile groups in this compound would yield the corresponding and highly valuable [1,1'-Binaphthalene]-2,2'-dicarboxylic acid, a known chiral ligand and resolving agent. cardiff.ac.uk
Reduction to Diamines: Nitriles can be reduced to primary amines using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure are effective for this transformation. Applying this to the dicarbonitrile would produce [1,1'-Binaphthalene]-2,2'-bis(aminomethyl), a novel C2-symmetric diamine that could serve as a chiral ligand or a building block for more complex structures.
Conversion to Ketones via Organometallic Addition: Nitriles react with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) to form ketones after acidic workup. mnstate.edu The reaction proceeds through a nucleophilic attack on the electrophilic nitrile carbon to form an imine anion intermediate, which is then hydrolyzed to the ketone. Symmetrical addition of an organometallic reagent to both nitrile groups would yield a C2-symmetric diketone, providing another avenue for derivatization.
| Target Functional Group | Reaction Type | Typical Reagents and Conditions | Product Structure |
|---|---|---|---|
| Dicarboxylic Acid | Hydrolysis | H₃O⁺ or OH⁻, heat | [1,1'-Binaphthalene]-2,2'-dicarboxylic acid |
| Diamine | Reduction | 1) LiAlH₄, ether/THF; 2) H₂O or H₂/Catalyst (e.g., Raney Ni), high pressure | [1,1'-Binaphthalene]-2,2'-bis(aminomethyl) |
| Diamide | Partial Hydrolysis | H₂O₂, base; or controlled acid hydrolysis | [1,1'-Binaphthalene]-2,2'-dicarboxamide |
| Diketone | Grignard/Organolithium Addition | 1) R-MgBr or R-Li, ether/THF; 2) H₃O⁺ | 2,2'-Diacyl-[1,1'-binaphthalene] |
Introduction of Additional Substituents onto the Binaphthalene Core
The functionalization of the [1,1'-binaphthalene] backbone is crucial for tuning the steric and electronic properties of its derivatives, thereby influencing their performance in applications such as asymmetric catalysis. Several methodologies have been developed to introduce substituents at specific positions on the naphthalene rings.
A key precursor for introducing substituents is 2,2'-dibromo-1,1'-binaphthalene. This compound serves as a versatile platform for derivatization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki reaction, for instance, has been successfully employed to synthesize new binaphthyl derivatives by coupling the dibromo precursor with various phenylboronic acids. This method allows for the introduction of a wide range of aryl groups at the 2 and 2' positions, leading to compounds with modified structural and electronic characteristics.
Another powerful strategy involves the directed ortho-metalation of binaphthyl precursors. For example, [1,1'-Binaphthalene]-2,2'-dicarboxylic acid can undergo a palladium-catalyzed ortho-functionalization. cardiff.ac.uk The carboxylic acid groups direct the functionalization to the adjacent 3 and 3' positions. This has been demonstrated with the introduction of phenyl groups, leading to 3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-dicarboxylic acid, which can then be converted to the corresponding dinitrile. cardiff.ac.uk
Furthermore, electrophilic substitution reactions provide a direct route to functionalized binaphthyls. Bromination using N-bromosuccinimide (NBS) is a common method to introduce bromine atoms onto the aromatic core, which can then serve as handles for further transformations through cross-coupling or other reactions. nih.gov The synthesis of 8,8'-disubstituted binaphthyl ligands often begins with a substituted binaphthol derivative, where functional groups are introduced early in the synthetic sequence before the final chiral resolution and functional group transformations. nih.gov
Table 1: Methodologies for Substituting the Binaphthalene Core
| Methodology | Precursor | Reagents/Catalyst | Position(s) Functionalized | Resulting Derivative Type |
|---|---|---|---|---|
| Suzuki Cross-Coupling | 2,2'-Dibromo-1,1'-binaphthalene | Phenylboronic acids, Palladium catalyst | 2, 2' | 2,2'-Diaryl-1,1'-binaphthyls |
| Directed Ortho-Functionalization | [1,1'-Binaphthalene]-2,2'-dicarboxylic acid | Phenylating agent, Palladium catalyst | 3, 3' | 3,3'-Diphenyl-[1,1'-binaphthalene] derivatives |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules like this compound. beilstein-journals.org A primary focus in this context is the cyanation step, which traditionally relies on highly toxic cyanide sources.
Recent advancements have led to the development of cyanide-free cyanation protocols. One notable example is a nickel-catalyzed reductive coupling that uses 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) as a bench-stable, carbon-bound electrophilic cyano-group donor. organic-chemistry.org This method employs a transnitrilation mechanism that avoids the release of free cyanide, significantly enhancing the safety of the procedure. The reaction is effective for a broad range of aryl halides and phenol (B47542) derivatives, making it a viable green alternative for synthesizing benzonitriles. organic-chemistry.org
Another innovative and green approach utilizes carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the source of the cyano group. nih.govresearchgate.net This catalytic cyanation of C-N bonds provides a straightforward and cyanide-free route to valuable nitriles. The method demonstrates good functional group tolerance and operational simplicity, aligning with green chemistry's goal of using safer and more abundant starting materials. nih.gov
Furthermore, green principles are being applied to the synthesis of the binaphthyl precursors themselves. A green production method for 1,1'-binaphthyl-8,8'-dicarboxylic acid has been developed using a copper-ammonia solution as a catalyst. google.com This process features in-situ regeneration of the catalyst, which allows the reaction to proceed quickly and thoroughly, resulting in a higher yield compared to previous methods and minimizing metal waste. google.com
Table 2: Comparison of Cyanation Methods Based on Green Chemistry Principles
| Method | Cyanide Source | Catalyst System | Key Green Advantage(s) |
|---|---|---|---|
| Traditional Cyanation | Metal cyanides (e.g., Zn(CN)₂, KCN) | Palladium or Nickel | --- |
| Transnitrilation | 2-Methyl-2-phenylmalononitrile (MPMN) | Nickel | Avoids release of toxic cyanide; uses a bench-stable reagent. organic-chemistry.org |
| CO₂/NH₃ Reductive Cyanation | Carbon Dioxide (CO₂) and Ammonia (NH₃) | Nickel | Utilizes abundant and non-toxic starting materials; cyanide-free. nih.govresearchgate.net |
Coordination Chemistry and Metal Organic Frameworks Featuring 1,1 Binaphthalene 2,2 Dicarbonitrile Ligands
Ligand Design Principles for Chiral Binaphthyl Nitriles
The design of chiral ligands based on the binaphthyl scaffold is a cornerstone of modern asymmetric synthesis. nih.gov The C2 symmetric axis of these ligands provides a well-defined chiral environment around a metal center. nih.gov The core design principles for binaphthyl nitriles, including [1,1'-Binaphthalene]-2,2'-dicarbonitrile, revolve around the steric and electronic properties of the binaphthyl backbone and the coordinating nitrile groups.
Key design considerations include:
Axial Chirality : The inherent atropisomerism of the binaphthyl framework is the primary source of chirality. The restricted rotation around the C1-C1' bond creates a stable, non-planar structure with two non-superimposable enantiomers (R and S). This chirality is then transferred to the resulting metal complex.
Steric Hindrance : The bulky naphthalene (B1677914) rings create a sterically demanding environment around the coordinating nitrile groups. This steric bulk can influence the coordination geometry of the metal center and control the approach of substrates in catalytic reactions, leading to high enantioselectivity.
Electronic Effects : The electronic properties of the binaphthyl system and any substituents can modulate the σ-donating and π-accepting character of the nitrile ligands. nih.gov This, in turn, affects the stability and reactivity of the metal complex.
Bite Angle : The distance between the two nitrile groups and their orientation relative to the binaphthyl backbone define the bite angle of the ligand. This geometric parameter is crucial in determining the coordination geometry at the metal center.
Rigidity : The rigid binaphthyl scaffold limits the conformational flexibility of the ligand, which is advantageous for creating a well-defined and predictable chiral pocket in the metal complex.
The combination of these factors in chiral binaphthyl nitriles allows for the fine-tuning of the ligand's properties to achieve high levels of stereocontrol in coordination chemistry. nih.gov
Synthesis and Stereochemical Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the chiral dinitrile ligand with a suitable metal precursor in an appropriate solvent. nih.govmdpi.com The choice of metal and reaction conditions can influence the stoichiometry and geometry of the resulting complex.
A general synthetic route can be represented as: n this compound + m Metal Salt → [Mm(dinitrile)n] Complex
Commonly used metal precursors include halides, triflates, and other salts of transition metals. mdpi.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography, to determine their structure and stereochemistry. chemrxiv.org
Stereoselective Complexation and Induced Chirality Transfer
A key feature of using enantiopure this compound as a ligand is the transfer of its axial chirality to the metal center upon coordination. This process, known as induced chirality transfer, results in the formation of stereochemically defined metal complexes. The rigid C2-symmetric backbone of the binaphthyl unit effectively dictates the spatial arrangement of the coordinating nitrile groups, thereby creating a chiral environment around the metal ion. nih.gov
The stereochemical properties of these complexes are often investigated using chiroptical spectroscopic techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD), in combination with theoretical calculations like density functional theory (DFT). mdpi.com These methods provide detailed information about the conformation and absolute configuration of the metal complexes in solution. mdpi.com
Investigation of Coordination Modes of Dinitrile Ligands
The dinitrile functionality of this compound allows for several possible coordination modes with metal centers. The specific mode of coordination depends on factors such as the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating species.
Possible coordination modes include:
Chelating Bidentate : Both nitrile groups can coordinate to a single metal center, forming a chelate ring. This mode is common in the formation of discrete molecular complexes.
Bridging Bidentate : The two nitrile groups can bridge between two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov
Monodentate : In some cases, only one of the nitrile groups may coordinate to a metal center, leaving the other nitrile group uncoordinated.
X-ray crystallography is the most definitive method for determining the precise coordination mode of the dinitrile ligand in the solid state. chemrxiv.org Spectroscopic techniques such as IR and Raman spectroscopy can also provide insights into the coordination behavior by observing shifts in the C≡N stretching frequency upon complexation.
Application of this compound in Chiral Metal-Organic Frameworks (MOFs)
Chiral Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. nih.govrsc.org The incorporation of chiral ligands like this compound into MOF structures is a common strategy for inducing chirality. nih.gov
Design and Synthesis of Chiral MOF Architectures
The design of chiral MOFs using this compound involves the careful selection of metal nodes and synthetic conditions to control the topology and chirality of the resulting framework. frontiersin.org The direct synthesis method, where an enantiopure chiral ligand is reacted with a metal source, is a widely used approach to produce homochiral MOFs. frontiersin.org
Structural Analysis of MOF Architectures and Porosity
The porosity of MOFs is a key characteristic that is typically evaluated using gas adsorption measurements. azom.com The Brunauer-Emmett-Teller (BET) method is commonly employed to determine the specific surface area of the material. researchgate.net These measurements provide information about the pore volume and pore size distribution, which are critical for applications such as gas storage and separation. azom.comresearchgate.net Thermogravimetric analysis (TGA) is also used to assess the thermal stability of the MOF structure. nih.gov
Below is an example of a data table that could be generated from the characterization of a hypothetical MOF constructed from this compound:
| Property | Value |
|---|---|
| Framework Designation | Hypothetical MOF-X |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| BET Surface Area (m2/g) | 1250 |
| Pore Volume (cm3/g) | 0.65 |
| Thermal Stability (°C) | 350 |
Catalytic Applications of 1,1 Binaphthalene 2,2 Dicarbonitrile and Its Metal Complexes
Asymmetric Catalysis Mediated by Chiral [1,1'-Binaphthalene]-2,2'-dicarbonitrile Derivatives
The application of chiral ligands derived from the [1,1'-binaphthyl] backbone is a well-established strategy in asymmetric synthesis. nih.gov The rigid, C2-symmetric structure provides a defined chiral environment that can effectively control the stereochemical outcome of a reaction. nih.gov While research has predominantly focused on derivatives like BINOL and BINAP, the dicarbonitrile analogue presents unique opportunities due to the electronic nature and coordination chemistry of the nitrile group.
Enantioselective Transformations in Organic Synthesis
Chiral [1,1'-binaphthyl]-based ligands have been successfully employed in a multitude of enantioselective transformations, including hydrogenation, carbon-carbon bond-forming reactions, and oxidation reactions. nih.gov The stereochemical outcome of these reactions is highly dependent on the nature of the substituents at the 2 and 2' positions of the binaphthyl core, as these groups directly influence the steric and electronic environment of the catalytic active site. nih.gov
While specific examples detailing the use of this compound as a ligand in enantioselective catalysis are not extensively reported in the literature, the principles established with other binaphthyl derivatives provide a strong foundation for its potential applications. For instance, the nitrile groups could coordinate to a metal center, and the inherent chirality of the binaphthyl backbone would then influence the binding of a prochiral substrate, leading to the preferential formation of one enantiomer.
Table 1: Potential Enantioselective Transformations Using this compound Derivatives
| Reaction Type | Substrate | Product | Potential Metal Catalyst |
| Hydrocyanation | Aldehyde/Imine | Cyanohydrin/Aminonitrile | Nickel, Titanium |
| Aldol (B89426) Reaction | Aldehyde + Ketone | β-Hydroxy ketone | Lewis Acids (e.g., Ti, Sn) |
| Michael Addition | α,β-Unsaturated compound | 1,5-Dicarbonyl compound | Rhodium, Copper |
This table represents potential applications based on known reactivities of similar chiral ligands and is for illustrative purposes.
Elucidation of Chiral Recognition Mechanisms in Catalytic Cycles
The mechanism of chiral recognition is fundamental to understanding and improving asymmetric catalytic systems. For binaphthyl derivatives, chiral recognition arises from the formation of diastereomeric transient complexes between the chiral catalyst and the enantiomers of the substrate or intermediate. rsc.org The differing stabilities and reactivities of these diastereomeric complexes lead to the observed enantioselectivity. rsc.org
Studies on related binaphthyl systems, such as 1,1'-binaphthyl-2,2'-dicarboxylic acid, have utilized techniques like NMR spectroscopy and molecular mechanics to investigate the interactions responsible for chiral discrimination. rsc.org These studies suggest that dipole-dipole interactions and steric factors play a crucial role in determining the preferred binding orientation of a substrate within the chiral pocket of the catalyst. rsc.org In the context of this compound, the polar nitrile groups would be expected to engage in specific electronic interactions with both the metal center and the substrate, thereby influencing the chiral recognition process. The linear geometry of the nitrile group might also lead to different steric demands compared to other functional groups, potentially resulting in unique selectivity profiles.
Photocatalysis with this compound-based Systems
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. The incorporation of chiral scaffolds into photocatalytic systems allows for the development of enantioselective photochemical reactions. The binaphthyl unit, with its robust and tunable structure, is an attractive platform for the design of chiral photocatalysts.
Design of Chiral Photocatalyst Structures Incorporating Binaphthyl Nitriles
The design of a chiral photocatalyst typically involves the integration of a light-absorbing chromophore, a chiral directing group, and a catalytically active site. In a this compound-based system, the binaphthyl moiety would serve as the chiral backbone. The nitrile groups could be chemically modified to append photosensitizers or catalytic moieties.
For example, the nitrile groups could be hydrolyzed to carboxylic acids, which can then be used to link to other functional units. Alternatively, the nitrile groups themselves might participate in the coordination of a photoactive metal center. The rigidity of the binaphthyl scaffold is advantageous in creating a well-defined chiral environment around the photochemically active center, which is crucial for effective stereocontrol in the excited state. nih.gov
Investigation of Photoinduced Electron Transfer Processes
In a photocatalyst incorporating the this compound framework, the binaphthyl unit could play several roles in the PET process. The aromatic naphthalene (B1677914) rings can act as part of the chromophore, absorbing light and initiating the photochemical event. The chiral environment created by the binaphthyl scaffold can influence the orientation of the reactants during the electron transfer step, thereby controlling the stereochemistry of the product. The electron-withdrawing nature of the nitrile groups could also modulate the electronic properties of the photocatalyst, affecting its redox potentials and, consequently, the thermodynamics of the PET process. While specific studies on dicarbonitrile-based systems are limited, research on other binaphthyl derivatives in photocatalysis provides a basis for understanding these potential roles. For instance, binaphthyl units have been shown to act as cocatalysts in energy transfer processes for dearomatization reactions. nih.gov
Heterogeneous Catalysis Utilizing Supported this compound Catalysts
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling, making it a more sustainable approach for industrial applications. The immobilization of chiral catalysts onto solid supports is a key strategy for achieving these benefits in asymmetric synthesis.
The performance of such a heterogeneous catalyst would depend on several factors, including the nature of the support, the length and flexibility of the linker used for immobilization, and the accessibility of the active sites. The rigid structure of the binaphthyl backbone could be advantageous in minimizing leaching of the catalyst from the support and maintaining its chiral integrity over multiple reaction cycles.
Table 2: Potential Supports for this compound-based Heterogeneous Catalysts
| Support Material | Potential Immobilization Strategy | Advantages |
| Silica Gel | Covalent attachment via silane (B1218182) coupling agents | High surface area, thermal stability |
| Polystyrene | Incorporation into the polymer backbone during polymerization | Good mechanical stability, tunable properties |
| Metal-Organic Frameworks (MOFs) | Use as a chiral building block or post-synthetic modification | High porosity, well-defined active sites |
This table outlines potential strategies and is for conceptual purposes.
Advanced Materials Science Applications of 1,1 Binaphthalene 2,2 Dicarbonitrile
Design of Molecular Materials with Tailored Optoelectronic Properties
The binaphthyl core is a privileged scaffold for designing optoelectronic materials, as its extended π-system and well-defined chiral structure are conducive to creating materials with unique light-emitting and charge-transporting properties. magtech.com.cn The introduction of dicarbonitrile functionalities at the 2,2'-positions significantly modifies the electronic landscape of the binaphthyl system. The powerful electron-withdrawing nature of the cyano groups can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is a key strategy for tuning the band gap, emission color, and charge-injection properties of organic electronic materials. scielo.org.mx
Chiral organic semiconductors are at the forefront of materials innovation, with potential applications in spin-selective electronics (spintronics) and detectors for circularly polarized light (CPL). nih.govaps.org The inherent chirality of the binaphthyl unit can induce ordered molecular packing in the solid state, which is crucial for efficient charge transport.
Recent research has demonstrated a successful design strategy for axially chiral n-type organic semiconductors by coupling a binaphthyl group with a naphthalene (B1677914) diimide (NDI) core, a well-known electron-transporting moiety. researchgate.net This molecular design leverages the binaphthyl unit as a chiral scaffold to control the supramolecular assembly, while the NDI unit facilitates electron mobility. Experimental and computational studies of these binaphthyl-NDI conjugates revealed that homochiral (S)- or (R)-enantiomers self-assemble into well-ordered nanowires, promoting effective π–π stacking between the NDI groups essential for charge transport. In contrast, the racemic mixture forms amorphous nanoparticles, disrupting the charge-transport pathways. researchgate.net
While this specific example does not use the dicarbonitrile derivative, it establishes a powerful precedent. Substituting the NDI unit with or using the [1,1'-Binaphthalene]-2,2'-dicarbonitrile core itself could lead to new chiral semiconductors. The nitrile groups would provide n-type character while the binaphthyl backbone would ensure the chiral organization necessary for specialized applications like CPL detection. nih.govresearchgate.net
Table 1: Comparison of Self-Assembly in Chiral vs. Racemic Binaphthyl-NDI Semiconductors
| Feature | Homochiral Assembly ((S)- or (R)-enantiomer) | Heterochiral Assembly (Racemic Mixture) |
| Morphology | Nanowires | Nanoparticles |
| Molecular Stacking | Effective π–π stacking between NDI units | Disordered, amorphous aggregation |
| Charge Transport | Favorable for electron transport | Inefficient charge transport |
| Data derived from studies on binaphthyl-naphthalene diimide conjugates. researchgate.net |
The photophysical properties of binaphthyl derivatives are highly tunable through chemical modification. magtech.com.cn The parent 1,1'-bi-2-naphthol (B31242) (BINOL) system is known for its fluorescence, which can be modulated for applications in enantioselective fluorescent sensing. researchgate.net The introduction of cyano groups is a known strategy in materials chemistry to red-shift absorption and emission wavelengths and influence fluorescence quantum yields.
Studies on other classes of organic dyes show that cyano substitution significantly impacts photophysical behavior. For instance, the introduction of cyano groups on tetraphenylethene-substituted benzothiadiazoles leads to strong solvatochromism (color change with solvent polarity) and aggregation-induced emission (AIE) characteristics. researchgate.net Similarly, research on cyano-substituted BODIPY dyes demonstrates that these groups are crucial in determining the UV-vis absorption and fluorescence emission profiles. fortunejournals.com
Based on these principles, it can be inferred that this compound and its derivatives would exhibit distinct photophysical properties compared to their BINOL counterparts. The electron-withdrawing nitrile groups would likely lead to:
A red-shift in the emission spectrum, potentially pushing the fluorescence from the UV or deep-blue region towards the visible spectrum.
Altered fluorescence quantum yields.
Enhanced sensitivity of their emission to the local environment (solvatochromism), making them candidates for chemical sensors.
Table 2: Expected Influence of Functional Groups on Binaphthyl Photophysics
| Functional Group at 2,2'- | Electronic Nature | Expected Effect on Emission Wavelength | Potential Application |
| Hydroxyl (-OH) | Electron-donating | Shorter wavelength (UV/Blue) | Fluorescent Sensors researchgate.net |
| Nitrile (-CN) | Electron-withdrawing | Longer wavelength (Blue/Green) | OLED Emitters, Sensors researchgate.net |
| Alkoxy (-OR) | Electron-donating | Shorter wavelength (UV/Blue) | Blue Emitting Polymers researchgate.net |
Supramolecular Assembly and Self-Organization of this compound Derivatives
Supramolecular chemistry focuses on creating complex, ordered structures through highly specific, non-covalent interactions. fortunejournals.comresearchgate.net The binaphthyl scaffold is an exceptional building block for supramolecular chemistry due to its rigid, predictable geometry and C₂ symmetry, which can guide the formation of intricate architectures like helices and cages. researchgate.net
The self-assembly of molecular materials is governed by a subtle interplay of weak intermolecular forces. numberanalytics.comfrontiersin.org For derivatives of this compound, several key non-covalent interactions would direct their organization:
π–π Stacking: The large, electron-rich surfaces of the naphthalene rings promote stacking interactions, which are fundamental to the assembly of many aromatic organic materials, including the formation of nanowires in chiral semiconductors. researchgate.net
Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment. These dipoles can align in the solid state, providing a directional force that helps organize the molecules into well-defined patterns.
Hydrogen Bonding: While the parent dicarbonitrile molecule cannot donate hydrogen bonds, the nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. In the presence of suitable donor molecules or when incorporated into more complex derivatives, this interaction can be a powerful tool for directing assembly. rsc.org
The combination of the chiral binaphthyl scaffold with the specific interactions mediated by the nitrile groups offers a precise method for programming the bottom-up assembly of complex functional materials.
The directed self-assembly of binaphthyl derivatives can lead to a variety of ordered nanostructures. researchgate.net The final morphology is a direct consequence of the molecular structure and the conditions of assembly (e.g., solvent, temperature). As seen with binaphthyl-NDI systems, enantiomerically pure compounds tend to form highly crystalline structures like nanowires, while racemic mixtures yield amorphous aggregates. researchgate.net This chirality-dependent morphology is a hallmark of binaphthyl-based materials.
For this compound derivatives, it is anticipated that their self-organization in solution or during thin-film deposition would lead to the formation of chiral nanostructures such as helical fibers, ribbons, or twisted wires. The polarity of the nitrile groups, combined with the steric demands of the binaphthyl core, could drive the formation of aggregates that exhibit unique chiroptical properties, such as circularly polarized luminescence (CPL), making them suitable for advanced optical applications.
Integration into Chiral Polymeric Materials for Advanced Functions
Incorporating chiral units like binaphthyl into polymer backbones is a proven strategy for creating high-performance materials that combine the processability of polymers with the unique functional properties of the chiral monomer. researchgate.net The binaphthyl unit imparts thermal stability, solubility, and a fixed, non-coplanar structure that can disrupt chain packing, often improving the processability of rigid aromatic polymers. researchgate.net
Numerous studies have demonstrated the synthesis of chiral polymers from binaphthyl derivatives. For example, optically active polybinaphthyls have been synthesized via Heck coupling reactions, resulting in polymers with strong blue fluorescence and high thermal stability, suitable for blue-green emitting polymer materials. researchgate.net In another approach, chiral fluorescent polysulfates were created by incorporating BINOL into a polymer chain through a sulfur fluoride (B91410) exchange (SuFEx) click reaction. mdpi.com These examples underscore the versatility of the binaphthyl unit as a monomer.
This compound is a promising, though less explored, monomer for chiral polymer synthesis. The nitrile groups offer several synthetic handles for polymerization:
Hydrolysis to Carboxylic Acids: The dinitrile can be converted to the corresponding diacid, which is a key monomer for synthesizing high-performance polyamides and polyesters.
Reduction to Amines: The nitrile groups can be reduced to primary amines, yielding a chiral diamine monomer suitable for the synthesis of polyamides and polyimides.
Cyclotrimerization: Nitrile groups can undergo cyclotrimerization reactions to form triazine-linked networks, resulting in highly stable, cross-linked porous organic polymers (POPs) with inherent chirality.
The integration of the this compound moiety into polymer chains would create materials with a combination of chirality, thermal stability, and the electronic properties conferred by the nitrile groups, making them attractive for applications in chiral separations, asymmetric catalysis, and optoelectronic devices.
Polymerization Strategies Incorporating Binaphthyl Dinitrile Monomers
The polymerization of this compound can be approached through various strategies, primarily leveraging the reactivity of the nitrile groups. One of the most promising methods is cyclotrimerization , a process that converts aromatic dinitriles into a network of 1,3,5-triazine (B166579) rings. This approach is known to produce polymers with exceptional thermal and chemical stability.
When applied to this compound, cyclotrimerization would result in a cross-linked polytriazine network. The binaphthyl units would act as rigid, chiral linkers between the triazine rings, creating a robust, three-dimensional structure. The reaction can be catalyzed by various agents, including strong acids like trifluoromethanesulfonic acid, or certain organometallic complexes. ust.hk The resulting hyperbranched polytriazines are often soluble in common organic solvents, which is a significant advantage for processing and application. ust.hk
Another potential polymerization pathway involves the conversion of the nitrile groups into other reactive functionalities that can then undergo traditional polymerization reactions. For instance, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, transforming the this compound into a dicarboxylic acid or diamine monomer, respectively. These monomers could then be used in polycondensation reactions to form polyesters or polyamides. This multi-step approach offers versatility in the final polymer structure but requires careful optimization of the intermediate functional group transformations.
The following table summarizes potential polymerization strategies for this compound:
| Polymerization Strategy | Resulting Polymer Type | Key Features | Potential Catalysts |
| Cyclotrimerization | Polytriazine Network | High thermal stability, chemical resistance, hyperbranched structure. | Trifluoromethanesulfonic acid, organolithium reagents. ust.hk |
| Hydrolysis followed by Polycondensation | Polyester | Biodegradability (depending on backbone), good mechanical properties. | Standard polycondensation catalysts (e.g., tin compounds). |
| Reduction followed by Polycondensation | Polyamide | High strength, excellent thermal and chemical resistance. | Standard polycondensation catalysts. |
Detailed research into the cyclotrimerization of various aromatic dinitriles has shown that the reaction conditions, such as temperature and catalyst choice, can significantly influence the properties of the resulting polytriazine, including its molecular weight and solubility. For instance, polymerization of dinitriles at temperatures between 410 to 550 °C in the presence of a catalyst can yield curable polymeric compositions that can be converted into high-strength, thermally stable materials. google.com
Development of Stereoregular Polymer Architectures
A key feature of this compound is its axial chirality, which arises from the hindered rotation around the C-C bond connecting the two naphthalene rings. worldscientific.com This inherent chirality in the monomer unit provides a powerful tool for the development of stereoregular polymer architectures. When a single enantiomer of the binaphthyl dinitrile (either the (R)- or (S)-enantiomer) is used in polymerization, the resulting polymer chains will incorporate this chirality in a regular, repeating manner.
The development of polymers with controlled main-chain stereochemistry is a significant goal in polymer science, as it can lead to materials with unique properties, such as the ability to form ordered secondary structures (e.g., helices) and exhibit strong chiroptical responses. bham.ac.ukrsc.org In the case of polymers derived from this compound, the stereoregularity is directly imparted by the monomer.
The synthesis of optically active polybinaphthyls has been successfully achieved using various binaphthyl derivatives. researchgate.net These polymers often exhibit high thermal stability and strong fluorescence, making them suitable for applications in optoelectronics. researchgate.net The chiroptical properties of these polymers, such as their specific rotation and circular dichroism (CD) spectra, are a direct consequence of the stereoregular arrangement of the chiral binaphthyl units along the polymer backbone.
The concept of "helix-sense-selective polymerization" is also relevant, where a chiral initiator or catalyst can induce a preferred helical conformation in a polymer derived from an achiral monomer. cmu.edu However, with a chiral monomer like this compound, the formation of a helical structure with a preferred sense is often intrinsically favored. The rigidity and defined geometry of the binaphthyl unit can guide the propagation of the polymer chain in a way that minimizes steric hindrance and leads to a stable, ordered helical conformation.
The following table outlines key aspects of developing stereoregular polymers from this compound:
| Aspect | Description | Implication for Polymer Properties |
| Chiral Monomer | Use of enantiomerically pure (R)- or (S)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile. | Direct incorporation of chirality into the polymer backbone, leading to a stereoregular structure. |
| Helical Structures | The rigid and chiral nature of the binaphthyl unit can promote the formation of stable, one-handed helical conformations in the polymer chain. cmu.edu | Enhanced chiroptical properties, potential for chiral recognition and separation applications. |
| Chiroptical Properties | The resulting polymers are expected to exhibit strong optical activity, measurable by techniques like polarimetry and circular dichroism. | Useful for applications in chiral sensing, asymmetric catalysis, and optoelectronic devices. |
Theoretical and Computational Studies on 1,1 Binaphthalene 2,2 Dicarbonitrile
Quantum Chemical Calculations for Conformational Analysis and Chirality of Binaphthyl Systems
The defining feature of the [1,1'-Binaphthalene]-2,2'-dicarbonitrile molecule is its axial chirality, which arises from the restricted rotation, or atropisomerism, around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. rsc.org Quantum chemical calculations are pivotal in quantifying the energetic barriers to this rotation and understanding the conformational landscape of the molecule.
The stability of the enantiomers in binaphthyl systems is determined by the steric hindrance of the substituents at the 2,2' positions. rsc.org For the parent 1,1'-binaphthyl, the racemization energy barrier is relatively low. rsc.org However, the introduction of substituents like the nitrile groups in this compound significantly increases this barrier, leading to configurationally robust enantiomers. rsc.org
Computational studies allow for the exploration of the potential energy surface as a function of the dihedral angle between the two naphthyl rings. This analysis reveals the most stable conformations (cisoid or transoid) and the transition state for racemization. rsc.org The dihedral angle, often referred to as the "bite angle," is a critical parameter that dictates the chiral environment and is crucial for applications in asymmetric catalysis. rsc.org
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and reactivity of molecules like this compound. nih.govchemrxiv.org DFT calculations provide insights into the distribution of electrons within the molecule and help predict its chemical behavior.
Key electronic properties that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.
Reactivity Descriptors: DFT can be used to calculate various descriptors such as chemical potential, hardness, softness, and electrophilicity, which provide quantitative measures of the molecule's reactivity. nih.govresearchgate.net
For this compound, the electron-withdrawing nature of the nitrile groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted binaphthyl. DFT calculations can precisely quantify these effects. researchgate.net These studies are often performed using hybrid functionals like B3LYP in combination with appropriate basis sets to balance accuracy and computational cost. researchgate.netnih.govmdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for a Binaphthyl System
Below is an interactive table showing typical electronic properties that can be obtained from DFT calculations for a substituted binaphthyl system. Note: These are illustrative values for a generic system and not specific to this compound, as specific published data may not be available.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 | eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 5.2 | Debye | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations of this compound Behavior in Different Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations. mdpi.com An MD simulation would model the interactions of a this compound molecule with its surrounding environment, such as a solvent or a biological macromolecule.
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of the atoms. This allows for the observation of:
Conformational Dynamics: How the dihedral angle fluctuates around its equilibrium value in response to thermal motion and interactions with the solvent.
Solvation Effects: The arrangement of solvent molecules around the solute and the strength of their interactions (e.g., hydrogen bonding, van der Waals forces).
Binding Interactions: If simulated with another molecule, MD can reveal the preferred binding modes, interaction energies, and the dynamic stability of the complex. nih.gov
For example, a study on the binding of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (a related compound) enantiomers to a chiral molecular micelle used MD simulations to identify the preferred binding sites and the nature of the intermolecular interactions, such as hydrogen bonds. nih.govamanote.com Similar simulations for this compound could elucidate its behavior in different solvents, which is crucial for understanding its performance in chiral separations or as a ligand in catalysis.
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational chemistry is instrumental in predicting the spectroscopic properties of molecules, which aids in their identification and characterization. Quantum chemical methods can calculate various spectra from first principles. nih.gov
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies and their intensities. nih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be accurately predicted using methods like DFT. nih.gov This is particularly useful for complex molecules where spectral assignment is challenging.
Electronic Spectra (UV-Vis and CD): Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. For chiral molecules like this compound, computational methods can also predict the circular dichroism (CD) spectrum, which provides information about the absolute configuration of the enantiomers.
Furthermore, these calculations are vital for determining the energetics of chemical reactions. By computing the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. nih.gov This provides fundamental thermodynamic and kinetic information, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which are essential for understanding reaction feasibility and rates. chemrxiv.orgnih.gov
Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to investigate the step-by-step pathways of complex chemical reactions at the atomic level.
Computational Modeling of Enantioselective Processes
Binaphthyl derivatives are renowned for their use as chiral ligands in asymmetric catalysis. worldscientific.comnih.gov Computational modeling, particularly with DFT, is crucial for understanding the origin of enantioselectivity in these reactions.
By modeling the entire catalytic cycle, researchers can:
Analyze the Catalyst-Substrate Complex: Determine the three-dimensional structure of the key intermediates where the chiral ligand, metal center, and substrate are bound together.
Identify the Enantioselectivity-Determining Step: Locate the transition states for the formation of both (R) and (S) products.
Quantify Energy Differences: Calculate the energy difference between the diastereomeric transition states. A larger energy difference leads to higher enantioselectivity, as the reaction will preferentially proceed through the lower-energy pathway.
For instance, in palladium-catalyzed C-H activation reactions using ligands that combine axial chirality from a binaphthyl scaffold with other coordinating groups, DFT calculations have been used to confirm the geometry of the resulting palladacycle intermediates. nih.gov These calculations help rationalize why certain ligands provide a more effective chiral environment for the transfer of stereochemical information, leading to higher enantiomeric excess in the final product. nih.gov
Table 2: Illustrative Transition State Energy Data from a Computational Study of an Enantioselective Reaction
This interactive table demonstrates how computational data can be presented to explain enantioselectivity. The values are hypothetical.
| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Major Product |
| TS-R | Leads to (R)-product | 0.0 | Yes |
| TS-S | Leads to (S)-product | +2.5 | No |
Mechanistic Insights into Photoinduced Processes
The rich π-conjugated system of binaphthyls makes them interesting candidates for photochemical applications. acs.org Computational methods are essential for unraveling the complex mechanisms of photoinduced processes, such as energy and charge transfer. nih.gov
Upon absorption of light, a molecule is promoted to an excited electronic state. Computational studies, often using TD-DFT or more advanced multireference methods, can model these excited states and their subsequent relaxation pathways. nih.gov These simulations can provide mechanistic insights into:
Excited State Dynamics: Tracking how the geometry and electronic structure of the molecule evolve after photoexcitation.
Energy Transfer: Modeling the transfer of excited-state energy from the binaphthyl unit (the donor) to another molecule (the acceptor).
Charge Transfer: Simulating the movement of an electron or hole from the photoexcited binaphthyl to an acceptor or donor molecule. Non-adiabatic dynamics simulations can reveal the timescales of these ultrafast processes. nih.gov
By analyzing factors like the energy gaps between different electronic states and the coupling between them, researchers can understand and predict the efficiency of these photoprocesses, which is crucial for designing novel photofunctional materials. nih.govnih.gov
Future Research Directions and Emerging Applications of 1,1 Binaphthalene 2,2 Dicarbonitrile
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of binaphthyl derivatives is continuously evolving, with a strong emphasis on efficiency, selectivity, and sustainability. Future research into the synthesis of [1,1'-Binaphthalene]-2,2'-dicarbonitrile and its analogues will likely focus on moving beyond traditional coupling methods that may have drawbacks such as harsh reaction conditions or low yields. orgsyn.org
Key areas of exploration include:
Organocatalytic Approaches: The use of small organic molecules as catalysts for the atroposelective synthesis of biaryls is a rapidly growing field. researchgate.netnih.gov Research into organocatalyzed methods, such as intramolecular aldol (B89426) condensation or cation-directed O-alkylation, could provide highly enantioselective pathways to functionalized binaphthyl systems from achiral precursors under mild conditions. nih.gov
Advanced Coupling Techniques: While established methods like nickel-catalyzed coupling of bis-triflates with phosphorus partners have proven effective for analogues like BINAP, future work will aim to improve these processes. orgsyn.org This includes developing catalysts with lower loading, higher turnover numbers, and applicability to a broader range of substrates. nih.gov Exploring palladium-catalyzed cross-coupling of triflates with phosphine (B1218219) oxides offers an alternative that avoids handling pyrophoric phosphines. orgsyn.org
Sustainable Synthesis: A significant future direction is the incorporation of green chemistry principles. This involves using more environmentally benign solvents, reducing waste, and improving energy efficiency. nih.gov Methodologies like aqueous micellar catalysis for coupling reactions represent a promising avenue for vastly reducing the environmental impact associated with the synthesis of complex chiral molecules. nih.gov The development of such sustainable routes is crucial for the large-scale production and application of binaphthyl-based compounds.
| Synthetic Strategy | Potential Advantage | Relevant Precursor/Analogue |
| Organocatalytic Aldol Condensation | High enantioselectivity from achiral precursors | Functionalized Naphthalenes |
| Cation-Directed O-Alkylation | Atroposelective synthesis of biaryls | 1-Aryl-2-tetralones |
| Nickel-Catalyzed Cross-Coupling | Direct formation of P-C bonds for ligand synthesis | Binaphthyl bis-triflate |
| Aqueous Micellar Catalysis | Reduced environmental impact, improved yield | General Sonogashira couplings |
Advanced Applications in Chiral Sensing and Molecular Recognition
The rigid, well-defined chiral environment of the binaphthyl scaffold makes it an exceptional platform for designing molecules capable of chiral sensing and molecular recognition. researchgate.networldscientific.com While much of the existing work has focused on BINOL derivatives, the unique electronic properties conferred by the nitrile groups in this compound open new avenues for developing advanced sensors.
Future research in this area is expected to pursue:
Enantioselective Fluorescent Sensors: Binaphthyl-based molecules can be engineered into fluorescent sensors that exhibit a significant change in emission intensity upon binding with a specific enantiomer of a chiral analyte. researchgate.net For instance, a BINOL derivative functionalized with chiral amino alcohol units showed a remarkable 950-fold fluorescence enhancement in the presence of (S)-mandelic acid compared to its (R)-enantiomer. researchgate.net Future work could involve converting the dinitrile into similar sensor architectures, where the nitrile groups could modulate the fluorescence response or participate in specific intermolecular interactions.
Chiroptical Sensing with Macrocycles: Incorporating the binaphthyl dinitrile unit into larger, shape-persistent macrocyclic structures can create cavities with specific sizes and chiral environments. nih.gov These macrocycles can act as chiroptical sensors, where the binding of a guest molecule within the cavity alters the dihedral angle of the binaphthyl unit, leading to a detectable change in the circular dichroism (CD) spectrum. nih.gov This approach has been successfully used to detect aromatic diphenols. nih.gov
Separation Science: The inherent chirality of the binaphthyl structure is valuable for creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Recently, binaphthyl-based chiral covalent organic frameworks (CCOFs) have been synthesized and used as CSPs to successfully separate racemic drugs like ibuprofen (B1674241) with excellent selectivity and resolution. rsc.org This demonstrates a significant potential for materials derived from this compound in analytical and preparative enantioseparation.
Development of Next-Generation Chiral Catalysts with Enhanced Selectivity
Binaphthyl-based ligands, such as BINAP, have revolutionized asymmetric catalysis. researchgate.netresearchgate.net The this compound molecule is a key precursor for creating novel ligands with potentially superior catalytic performance. The development of next-generation catalysts will focus on enhancing selectivity, broadening substrate scope, and improving catalyst stability and reusability. nih.gov
Promising research directions include:
Novel Phosphine Ligands: The dinitrile can be converted into diamine or diol functionalities, which are gateways to a vast array of phosphine-based ligands (phosphoramidites, phosphinites, etc.). These ligands, when complexed with transition metals like palladium, ruthenium, or iridium, can catalyze a wide range of asymmetric reactions, including Suzuki C-C couplings and hydrogenations. researchgate.netnih.gov Research has shown that binaphthyl-based phosphoramidite-stabilized palladium nanoparticles can achieve excellent enantiomeric excesses (>99% ee) and can be recycled over 12 times without significant loss of activity. nih.gov
Ligands for C-H Activation: A major challenge in organic synthesis is the development of catalysts for enantioselective C-H functionalization. acs.orgnih.gov A new class of ligands, combining the axial chirality of a binaphthyl scaffold with the bidentate coordination properties of N-acyl amino groups, has shown substantially higher enantioselectivities than previous systems in palladium-catalyzed cycloadditions. nih.govresearchgate.net For example, an N-acetyl NOBIN derivative achieved 92% yield with 94% ee in the synthesis of a 2-benzazepine. nih.gov This highlights the strategy of modifying the binaphthyl backbone to create highly effective catalysts for challenging transformations.
Integrating Ligands into Novel Scaffolds: To enhance stereoselectivity, new strategies involve integrating the binaphthyl unit more closely with the catalytic metal center. One proposed approach is to build chiral benzindenyl ligands from a binaphthyl scaffold, reducing the spatial distance from the metal and potentially improving stereocontrol in transition-metal catalysis. eventsair.com
| Catalyst/Ligand Type | Target Reaction | Key Feature |
| Phosphoramidite-Pd Nanoparticles | Asymmetric Suzuki Coupling | High enantioselectivity (>99% ee) and recyclability |
| NOBINAc-Palladium Complexes | Enantioselective C-H Activation | Combines axial chirality with a CMD mechanism handle |
| Ruthenium-BINAP Systems | Asymmetric Hydrogenation | High diastereo- and enantio-selectivity for ketones and alkenes |
| Binaphthyl-based Benzindenyl Ligands | General Transition-Metal Catalysis | Reduced distance between chiral unit and metal center |
Integration into Responsive and Smart Materials for Stimuli-Responsive Applications
Smart materials that can change their properties in response to external stimuli are at the forefront of materials science. nih.govrsc.org The unique chiroptical and electronic properties of the binaphthyl scaffold make it an excellent building block for such materials. researchgate.net The incorporation of this compound into these systems could lead to novel functionalities.
Emerging applications in this domain include:
Chiral Liquid Crystals: Axially chiral binaphthyl derivatives can be used as dopants to induce helical structures in nematic liquid crystals (N-LCs). rsc.org These materials can exhibit circularly polarized luminescence (CPL) that can be controlled by external stimuli. For example, it was found that the CPL signal of an N-LC doped with a binaphthyl derivative could be switched by applying an electric field. rsc.org The position of substituents on the binaphthyl ring was also shown to control the handedness of the CPL signal, an area where the dinitrile offers a distinct substitution pattern. rsc.org
Stimuli-Responsive Polymers: Integrating binaphthyl units into polymer chains can create materials that respond to light, pH, temperature, or chemical analytes. nih.govrsc.org Polydopamine (PDA)-based materials, for instance, are known for their photo-responsive properties and can be functionalized with various responsive motifs. rsc.org Future research could explore the creation of polymers containing the binaphthyl dinitrile unit, where stimuli could alter the polymer's conformation and, consequently, its chiroptical properties.
Molecular Switches: The dihedral angle between the two naphthalene (B1677914) rings in binaphthyl systems is sensitive to its environment. By linking a binaphthyl unit to a responsive moiety, such as a cyclodextrin, it is possible to create a single-molecule chiroptical switch. rsc.org In one such system, a change in pH was shown to cause a complete reversal of the optical activity in a fully reversible manner. rsc.org The dinitrile's electronic characteristics could be exploited to develop switches that respond to different stimuli, such as redox potential or specific ions.
Synergistic Approaches Combining Computational and Experimental Research in Binaphthyl Chemistry
The rational design of new binaphthyl-based molecules and materials increasingly relies on the powerful synergy between computational and experimental chemistry. nih.gov Theoretical calculations can provide deep insights into molecular structure, properties, and reaction mechanisms, guiding experimental efforts and accelerating the discovery process. acs.org
This synergistic approach will be critical for advancing the chemistry of this compound in several ways:
Predicting Chiroptical Properties: Computational methods, particularly time-dependent density functional theory (TD-DFT), are used to simulate and predict chiroptical properties like electronic circular dichroism (ECD) and CPL. researchgate.netrsc.org These calculations can quantitatively relate the dihedral angle of the binaphthyl unit to features in the CD spectrum, providing a tool to assess the conformation of new derivatives. acs.org This is crucial for designing molecular sensors and switches with desired optical responses.
Optimizing Catalyst and Ligand Design: Before undertaking complex syntheses, computational modeling can be used to optimize the geometry of potential chiral ligands and predict their effectiveness in catalysis. eventsair.com By understanding the transition states of catalytic cycles, researchers can rationally design next-generation catalysts with enhanced selectivity and activity. nih.gov
Understanding Intermolecular Interactions: Molecular dynamics (MD) simulations are valuable for studying the non-covalent interactions that govern molecular recognition, chiral sensing, and the formation of self-assembled materials. researchgate.net These simulations can help elucidate how a binaphthyl-based host molecule binds to a specific guest, guiding the design of more effective receptors and separation materials.
By combining the predictive power of computational chemistry with targeted experimental synthesis and testing, researchers can more efficiently explore the vast potential of this compound and its derivatives, paving the way for innovations in catalysis, materials science, and molecular sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
